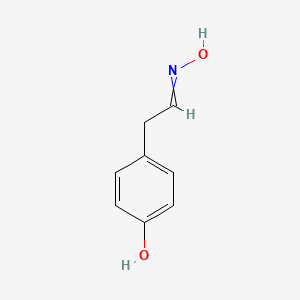

(4-Hydroxyphenyl)acetaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-(2-hydroxyiminoethyl)phenol |

InChI |

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2 |

InChI Key |

TVXJJNJGTDWFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC=NO)O |

Origin of Product |

United States |

I Think This Covers the Main Academic Research Areas While Strictly Avoiding the Prohibited Elements. I Will Now Format It into the Requested Numerical Outline.1. Chemical Synthesis and Advanced Reaction Pathways

Distribution Across Diverse Plant Species

(4-Hydroxyphenyl)acetaldehyde oxime has been identified in various plant species, where it serves as a precursor to defense-related compounds. Its presence is often transient as it is quickly converted into more stable downstream products.

Sorghum bicolor (Sorghum): In sorghum, this compound is a well-established intermediate in the biosynthesis of the cyanogenic glucoside dhurrin (B190987) jst.go.jpresearchgate.netresearchgate.netmdpi.com. Dhurrin plays a critical role in defending the plant against herbivores wikipedia.org. The production of dhurrin from the amino acid tyrosine involves the action of two cytochrome P450 enzymes, CYP79A1 and CYP71E1, with this compound being a key intermediate in this pathway jst.go.jpresearchgate.net.

Arabidopsis thaliana (Thale Cress): This model plant in genetics and molecular biology has been reported to contain (Z)-(4-hydroxyphenyl)acetaldehyde oxime nih.gov. In members of the Brassicaceae family, including Arabidopsis, oximes derived from amino acids are precursors to glucosinolates, another class of chemical defense compounds researchgate.net. These compounds contribute to the characteristic pungent flavor of plants like mustard and cabbage and deter a wide range of herbivores.

Portulaca oleracea (Purslane): Extensive phytochemical studies on Portulaca oleracea have identified a rich diversity of compounds, including flavonoids, alkaloids, fatty acids, and terpenoids. However, to date, there is no direct scientific evidence to confirm the natural occurrence of this compound in this species.

Atalantia buxifolia (Chinese Boxwood): Research on the chemical constituents of Atalantia buxifolia has led to the isolation of unique oxime-containing secondary metabolites named buxifoximes researchgate.netnih.gov. While these compounds possess an aldoxime functionality, and one, Buxifoxime B, is a derivative of 2-(4-hydroxyphenyl)-2-oxoacetaldehyde, they are structurally distinct from this compound researchgate.net.

Variations in Accumulation and Chemodiversity in Plant Genotypes

The concentration and diversity of this compound-derived compounds can vary significantly among different genotypes of the same plant species, a phenomenon known as chemodiversity. This variation is a result of genetic differences in the biosynthetic and metabolic pathways.

In Sorghum bicolor , the dhurrin content exhibits substantial variability among different genotypes nih.govicrisat.orgmdpi.com. For instance, a genome-wide association study (GWAS) on a diverse panel of sorghum lines revealed that the Caudatum botanical group had the highest average dhurrin content, while the Guinea group had the lowest nih.gov. This variation is linked to genetic differences in both the biosynthetic genes on chromosome 1 and the catabolic dhurrinase loci on chromosome 8 nih.gov. Environmental factors such as nitrogen availability and drought stress also influence dhurrin levels, with higher nitrogen and drought stress generally leading to increased concentrations jst.go.jpicrisat.org.

Dhurrin Content Variation in Sorghum bicolor Genotypes

| Genotype/Group | Relative Dhurrin Content | Influencing Factors |

|---|---|---|

| Caudatum group | High | Genetic predisposition |

| Guinea group | Low | Genetic predisposition |

| Stay-green lines (e.g., B1778) | High (2-3 times non-stay-green) | Associated with drought tolerance |

| Non-stay-green lines (e.g., Tx7000) | Low | - |

Similarly, in Arabidopsis thaliana , there is considerable variation in the profiles of glucosinolates among different ecotypes researchgate.netresearchgate.netnih.gov. Studies have shown that both the total amount and the specific types of glucosinolates can differ significantly depending on the genetic background of the plant researchgate.netashs.org. This chemodiversity in glucosinolates is thought to be an adaptive trait, allowing different populations of Arabidopsis to defend against a variety of local herbivores and pathogens researchgate.netsrce.hr. The production of different classes of glucosinolates (aliphatic, aromatic, and indole) is controlled by distinct biosynthetic pathways that all utilize oximes as intermediates nih.govsrce.hr.

Glucosinolate Profile Variation in Arabidopsis thaliana Ecotypes

| Ecotype | Total Shoot Glucosinolate Range (µmol/g DW) | Predominant Glucosinolate Class |

|---|---|---|

| Various ecotypes screened | 1.1 to 52.8 | Aliphatic or Indole depending on organ and developmental stage |

Ecological Roles in Plant-Microbe and Plant-Insect Interactions

This compound is a precursor to compounds that act as phytoanticipins. Phytoanticipins are constitutive defense compounds that are stored in an inactive form and are activated upon tissue damage, such as during herbivory or pathogen attack.

The cyanogenic glucoside dhurrin in Sorghum bicolor is a classic example of a phytoanticipin jst.go.jp. When plant tissues are damaged, dhurrin comes into contact with the enzyme dhurrinase, leading to the release of toxic hydrogen cyanide (HCN) jst.go.jpmdpi.com. This rapid chemical defense is effective against a broad range of generalist herbivores researchgate.netmdpi.comwikipedia.org. Transgenic sorghum unable to produce dhurrin is more susceptible to insect herbivory wikipedia.org.

In Arabidopsis thaliana and other Brassicaceae, glucosinolates serve as phytoanticipins researchgate.netmdpi.comnih.gov. Upon tissue disruption, glucosinolates are hydrolyzed by the enzyme myrosinase to produce various biologically active compounds, including isothiocyanates, nitriles, and thiocyanates researchgate.netmdpi.com. These breakdown products can be toxic or deterrent to many insects and pathogens researchgate.netsrce.hrnih.gov. The specific hydrolysis products formed can vary depending on the glucosinolate structure and the conditions of hydrolysis, contributing to the specificity of the plant's defense response.

Occurrence in Plant Physiological Fluids

Xylem sap is a critical transport medium in plants, carrying water and nutrients from the roots to the shoots. The composition of xylem sap is complex and can include a wide array of primary and secondary metabolites, reflecting the physiological state of the plant mdpi.comnih.govfrontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net.

Despite the known roles of oximes and their derivatives in plant metabolism, there is currently a lack of direct evidence from metabolomic studies specifically identifying this compound in the xylem sap of the mentioned plant species. While its downstream, more stable products like dhurrin and glucosinolates are known to be transported within the plant, the highly reactive and transient nature of this compound may preclude its accumulation to detectable levels in xylem sap. Further targeted and sensitive analytical studies would be required to definitively determine its presence or absence in this plant fluid.

Enzymatic Transformations and Biocatalysis

Cytochrome P450 Monooxygenase Involvement

At the heart of (4-hydroxyphenyl)acetaldehyde oxime metabolism are the cytochrome P450 monooxygenases (CYPs), a vast and versatile superfamily of enzymes. In plants, specific CYP families are responsible for the key steps in the biosynthesis of this oxime and its downstream products.

The initial and committed step in the formation of this compound is the conversion of the amino acid L-tyrosine. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. researchgate.netnih.gov Specifically, CYP79A1, found in sorghum (Sorghum bicolor), has been extensively studied for its role in converting tyrosine to (E)-p-hydroxyphenylacetaldehyde oxime. nih.govnih.gov This conversion is a complex process involving two N-hydroxylations, a decarboxylation, and a dehydration reaction, all occurring within the single catalytic site of the CYP79 enzyme. researchgate.net The microsomal enzyme system initially produces the (E)-isomer of p-hydroxyphenylacetaldehyde oxime. researchgate.net

The diversity within the CYP79 family is vast, with different members exhibiting specificity for various amino acids. nih.gov However, a specific sequence pattern in the substrate recognition site 4 (SRS4) is associated with tyrosine as a substrate. nih.gov The study of CYP79 enzymes is challenging due to their membrane-bound nature, but homology modeling and site-directed mutagenesis have provided valuable insights into their structure-function relationships and the mechanism of oxime formation. nih.gov

Following its synthesis, this compound undergoes further transformations catalyzed by another cytochrome P450, CYP71E1. nih.govuniprot.org This enzyme, also from sorghum, is a key player in the biosynthesis of the cyanogenic glucoside dhurrin (B190987). nih.govuniprot.org CYP71E1 catalyzes the conversion of the (E)-isomer of p-hydroxyphenylacetaldehyde oxime to the corresponding (Z)-isomer. uniprot.orgacs.org Subsequently, it facilitates the dehydration of the (Z)-oxime to form p-hydroxymandelonitrile. uniprot.org This conversion is a critical step, channeling the metabolic flow towards the production of cyanogenic glucosides.

The catalytic activity of CYP71E1 involves the use of a reduced [NADPH--hemoprotein reductase] and molecular oxygen. uniprot.org The enzyme's ability to handle both isomerization and dehydration reactions highlights its multifunctional nature within the metabolic pathway.

Enzyme Kinetic Studies and Mechanistic Elucidation of Biotransformations

Understanding the efficiency and mechanism of these enzymatic transformations requires detailed kinetic studies. For instance, the enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), while not directly acting on this compound, provides a model for the dehydrogenation mechanism that can be relevant to understanding similar enzymatic reactions. It acts on p-cresol, a structurally related compound, with a Michaelis constant (Km) of 3,010 ± 33 µM and a catalytic rate constant (kcat) of 29.4 s⁻¹. nih.gov

The mechanism of the CYP79-catalyzed reaction has been elucidated to proceed through two N-hydroxylations of the amino acid, followed by decarboxylation and dehydration, all within a single active site. researchgate.net Deuterium-labeling studies have shown that the alpha-hydrogen atom of tyrosine is retained during its conversion to p-hydroxyphenylacetaldehyde oxime, ruling out p-hydroxyphenylpyruvic acid oxime as a direct intermediate in this specific pathway. researchgate.net

A high-pressure liquid chromatography (HPLC) method has been developed to effectively separate the (E)- and (Z)-isomers of p-hydroxyphenylacetaldehyde oxime, which is crucial for studying the stereospecificity of the enzymes involved. researchgate.net

Enzyme-Substrate Interactions and Binding Analyses

The specificity of the enzymatic reactions involving this compound is determined by the precise interactions between the substrate and the enzyme's active site. Homology modeling has been a valuable tool to investigate these interactions, particularly for membrane-bound P450s like CYP79A1. nih.gov These models, validated by experimental data from site-directed mutagenesis, provide detailed insights into how the substrate, L-tyrosine, docks into the active site of CYP79A1, leading to the formation of (E)-p-hydroxyphenylacetaldehyde oxime. nih.gov

Phylogenetic analysis of the CYP79 family has identified specific substrate recognition sites (SRSs) and co-evolving amino acid residues that are crucial for determining substrate preference. nih.gov For example, a distinct sequence pattern in SRS4 is indicative of tyrosine specificity. nih.gov The surface charge domains of CYP79 proteins may also play a role in orchestrating channeled metabolic pathways and dynamic interactions with downstream enzymes. nih.gov

Biocatalytic Applications in Specialized Metabolite Production

The enzymatic transformations of this compound are central to the production of a variety of specialized metabolites that are vital for plant survival. The most prominent example is the biosynthesis of the cyanogenic glucoside dhurrin in sorghum, which serves as a defense compound by releasing hydrogen cyanide upon tissue damage. nih.govsorghumbase.org The pathway involving CYP79A1 and CYP71E1 efficiently channels tyrosine towards dhurrin production. nih.gov

Beyond cyanogenic glucosides, oximes derived from amino acids are precursors to other important classes of plant defense compounds, such as glucosinolates and camalexin. nih.govacs.org The initial step in glucosinolate biosynthesis is also catalyzed by a CYP79 family enzyme. researchgate.netacs.org However, the subsequent enzymatic steps diverge, with CYP83 enzymes channeling the oxime towards glucosinolate core structure formation, retaining the E-configuration of the oxime. researchgate.netacs.org

Biosynthetic Pathways and Metabolic Network Integration

Role as an Intermediate in Cyanogenic Glucoside Biosynthesis (e.g., Dhurrin (B190987) Pathway)

(4-Hydroxyphenyl)acetaldehyde oxime is a well-established intermediate in the biosynthesis of the cyanogenic glucoside dhurrin, a defense compound found in sorghum (Sorghum bicolor). nih.govnih.gov The pathway begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps into dhurrin. nih.gov The production of this compound is a central part of this pathway. nih.govosti.gov

The biosynthesis from L-tyrosine is catalyzed by a cytochrome P450 enzyme, CYP79A1, and involves multiple hydroxylation steps. nih.govosti.gov This process initially yields the (E)-isomer of p-hydroxyphenylacetaldehyde oxime. nih.govresearchgate.net An isomerase then facilitates the conversion of the (E)-isomer to the (Z)-isomer. nih.gov The (Z)-isomer is the preferred substrate for the next enzyme in the pathway, CYP71E1, which converts it to p-hydroxymandelonitrile. nih.govnih.gov This nitrile is then glycosylated by a UDP-glucosyltransferase (UGT85B1) to form the final product, dhurrin. nih.gov

Research using microsomal preparations from etiolated sorghum seedlings has been instrumental in elucidating these steps. nih.gov Studies with deuterium-labeled tyrosine confirmed that the alpha-hydrogen atom of tyrosine is retained during its conversion to p-hydroxyphenylacetaldehyde oxime, ruling out p-hydroxyphenylpyruvic acid oxime as an intermediate in this specific pathway. nih.gov

| Step | Precursor | Enzyme | Product | Plant Species |

| 1 | L-Tyrosine | CYP79A1 | (E)-(4-Hydroxyphenyl)acetaldehyde oxime | Sorghum bicolor |

| 2 | (E)-(4-Hydroxyphenyl)acetaldehyde oxime | Isomerase | (Z)-(4-Hydroxyphenyl)acetaldehyde oxime | Sorghum bicolor |

| 3 | (Z)-(4-Hydroxyphenyl)acetaldehyde oxime | CYP71E1 | p-Hydroxymandelonitrile | Sorghum bicolor |

| 4 | p-Hydroxymandelonitrile | UGT85B1 | Dhurrin | Sorghum bicolor |

Connections to the Shikimic Acid Pathway and Aromatic Amino Acid Metabolism

The biosynthesis of this compound is intrinsically linked to primary metabolism through its precursor, L-tyrosine. nih.gov Tyrosine, an aromatic amino acid, is synthesized in plants and microorganisms via the shikimic acid pathway. This fundamental pathway is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are essential building blocks for proteins and serve as precursors for a vast array of secondary metabolites.

The shikimic acid pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, the last common intermediate for the three aromatic amino acids. The synthesis of this compound from tyrosine therefore represents a direct channeling of carbon from primary metabolism into a specialized secondary metabolic pathway dedicated to plant defense. nih.gov

Integration within Plant Secondary Metabolism Networks

This compound and related oximes are positioned at crucial metabolic crossroads in plant secondary metabolism. acs.org The enzymes responsible for their formation, primarily from the CYP79 family of cytochrome P450s, act as key gateways, diverting amino acids into various specialized pathways. acs.orgnih.gov

While in sorghum, this compound is a committed intermediate for dhurrin synthesis, in other plant species, different amino acid-derived oximes serve as precursors to other classes of defense compounds, such as glucosinolates and camalexin. acs.orgnih.gov For example, in cruciferous plants like Arabidopsis thaliana, CYP79 enzymes also catalyze the initial steps in glucosinolate biosynthesis. acs.orgnih.gov However, unlike the dhurrin pathway where the (Z)-oxime is utilized, glucosinolate biosynthesis proceeds from the (E)-oxime isomer. acs.orgnih.gov This highlights how different plant lineages have evolved to use similar enzymatic machinery and intermediates to produce distinct classes of protective compounds, underscoring the integrative and modular nature of plant secondary metabolism.

Metabolic Channelling and Subcellular Compartmentation of Biosynthetic Intermediates

The biosynthesis of dhurrin is a classic example of a channeled metabolic pathway, where the intermediates are passed directly from one enzyme to the next without diffusing into the general cytoplasm. nih.govresearchgate.net This is supported by the observation that the (E)-isomer of p-hydroxyphenylacetaldehyde oxime produced in situ is more efficiently converted to the (Z)-isomer than the (E)-isomer supplied exogenously. nih.govresearchgate.net This channeling enhances catalytic efficiency and prevents the accumulation of potentially toxic or reactive intermediates. nih.gov

The enzymes of the dhurrin pathway, CYP79A1 and CYP71E1, are localized to the endoplasmic reticulum (ER). They are thought to form a multi-enzyme complex, often referred to as a "metabolon," which facilitates the direct transfer of intermediates. This subcellular compartmentation is crucial for the regulation and efficiency of the biosynthetic pathway. The final step, the glycosylation of p-hydroxymandelonitrile, occurs in the cytoplasm, catalyzed by a soluble glucosyltransferase.

Biotransformation by Microbial Systems and Fungi in Metabolic Studies

While the biosynthesis of this compound is primarily studied in plants, related compounds are subject to biotransformation by microorganisms. The aldehyde form, 4-hydroxyphenylacetaldehyde, is a known metabolite in Escherichia coli, where it is produced from tyramine (B21549) by tyramine oxidase and then converted to 4-hydroxyphenylacetate (B1229458) by an aldehyde dehydrogenase. wikipedia.org

In fungi, the related compound 4-hydroxyphenylacetic acid (4-HPA) has been identified as a key metabolite in the endophytic fungus Neofusicoccum parvum. nih.gov This fungus, which can cause grapevine trunk diseases, secretes 4-HPA, which modulates the plant's defense responses, mimicking the effect of auxin and potentially facilitating fungal colonization during its latent phase. nih.gov The study of such microbial transformations is important for understanding plant-microbe interactions and the metabolic fate of plant-derived compounds in the environment.

Advanced Analytical and Omics Methodologies

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the sensitive and specific detection of (4-Hydroxyphenyl)acetaldehyde oxime and related metabolites in intricate biological samples. Its ability to provide accurate mass measurements enables the confident identification of compounds and the elucidation of their elemental composition.

Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAMS)

Liquid chromatography coupled with high-resolution accurate mass spectrometry (LC-HRAMS) is a powerful tool for the comprehensive analysis of plant metabolomes. In the context of studying this compound, which is an intermediate in glucosinolate metabolism, LC-HRAMS techniques such as liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) are employed for both untargeted and targeted metabolite profiling. nih.govresearchgate.net

Untargeted approaches with LC-Q-TOF/MS allow for the broad screening of metabolites in plant extracts, facilitating the discovery of novel compounds and providing a comprehensive overview of the metabolic state. nih.govresearchgate.net This is particularly useful in comparative metabolomics studies, for instance, when examining the differences in metabolite profiles across various plant species or under different environmental conditions. Targeted analysis, on the other hand, enables the precise quantification of this compound and its downstream products, offering insights into the flux through specific biosynthetic pathways. nih.govresearchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) in Complex Biological Matrices

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled mass resolution and accuracy, making it an invaluable tool for the analysis of highly complex biological matrices, such as plant extracts. While specific studies focusing solely on the application of FT-ICR-MS for this compound are not prevalent, the technique's capabilities are highly relevant. The ultra-high resolution of FT-ICR-MS allows for the separation of isobars, which are molecules with the same nominal mass but different elemental compositions, a common challenge in metabolomics.

The application of electrospray ionization (ESI) coupled with FT-ICR-MS is particularly effective for characterizing the molecular composition of complex organic matter. nih.gov This approach can distinguish between thousands of different molecular formulas in a single sample, providing a deep understanding of the metabolic landscape in which this compound exists. However, it is crucial to note that sample preparation techniques can significantly influence the types of molecules detected by ESI-FT-ICR-MS, affecting data comparability across different studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and stereochemical analysis of organic molecules, including this compound. While mass spectrometry provides information on molecular weight and elemental composition, NMR reveals the connectivity of atoms and their spatial arrangement.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. For instance, a ¹H NMR spectrum can reveal the number of different types of protons and their neighboring atoms through chemical shifts and spin-spin coupling patterns. hmdb.caresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete structural framework of the molecule. These techniques help in assigning the signals in the 1D spectra and in determining the connectivity between different parts of the molecule. This level of detailed structural information is crucial for confirming the identity of this compound and for studying its potential isomers.

Integrated Multi-Omics Approaches in Metabolic Pathway Research

Understanding the regulation and function of this compound requires a systems-level perspective, which can be achieved through integrated multi-omics approaches. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the biological processes governing the synthesis and activity of this compound. researchgate.net

In the study of glucosinolate metabolism, for example, an integrated approach can reveal correlations between the expression of biosynthetic genes (transcriptomics), the abundance of corresponding enzymes (proteomics), and the levels of this compound and other related metabolites (metabolomics). nih.govresearchgate.net Such studies have been successfully applied to understand the metabolic diversity in Brassicaceae vegetables. nih.govresearchgate.net

Recent research has demonstrated the power of combining metabolomics with transcriptomics to investigate the effects of plant extracts on lipid metabolism, showcasing how differential metabolites and genes can be synergistically analyzed. frontiersin.org This integrated workflow allows researchers to move beyond simple metabolite identification to understanding the functional consequences of metabolic pathways at a broader biological level. nih.govfrontiersin.org

Bioinformatic Tools and Databases for Pathway Mapping and Compound Annotation

The vast amount of data generated by high-throughput omics technologies necessitates the use of sophisticated bioinformatic tools and databases for data analysis, pathway mapping, and compound annotation. researchgate.net

Several publicly available databases are instrumental in this process. The Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc are comprehensive resources that contain information on metabolic pathways, enzymes, and compounds, which can be used to map the biosynthetic route of this compound. numberanalytics.com The Human Metabolome Database (HMDB) also contains entries for related compounds, providing spectral and chemical data. hmdb.ca

For data analysis, platforms like MetaboAnalyst offer a suite of tools for statistical analysis, functional enrichment analysis, and pathway analysis of metabolomics data. metaboanalyst.ca It allows for the integration of metabolite lists with gene lists for joint pathway analysis, facilitating a multi-omics understanding. metaboanalyst.ca Tools like Metscape, a plugin for Cytoscape, enable the visualization and analysis of metabolomics and gene expression data within the context of metabolic networks. oup.com Furthermore, specialized tools such as antiSMASH and PRISM are used for the identification and annotation of biosynthetic gene clusters responsible for the production of secondary metabolites. numberanalytics.com

A curated list of relevant bioinformatics resources is often compiled in specialized portals, providing a centralized catalog for researchers in the field of secondary metabolite bioinformatics. researchgate.net

| Tool/Database | Function | Application to this compound Research |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Database of metabolic pathways, genes, and chemicals. | Mapping the biosynthetic and degradation pathways of this compound and related glucosinolates. numberanalytics.com |

| MetaCyc | A database of metabolic pathways and enzymes from a wide range of organisms. | Identifying enzymes involved in the metabolism of this compound. numberanalytics.com |

| MetaboAnalyst | A web-based platform for comprehensive metabolomics data analysis and interpretation. | Statistical analysis of metabolomic data, pathway analysis, and integration with other omics data to understand the role of this compound. metaboanalyst.ca |

| Cytoscape with Metscape plugin | Software platform for visualizing complex networks and integrating them with attribute data. | Visualizing the metabolic network surrounding this compound and integrating experimental data. oup.com |

| antiSMASH | A tool for identifying and annotating biosynthetic gene clusters. | Identifying the gene clusters responsible for the biosynthesis of secondary metabolites derived from this compound. numberanalytics.com |

| PRISM | A tool for predicting biosynthetic gene clusters and secondary metabolite structures. | Predicting the structures of novel secondary metabolites related to this compound based on genomic data. numberanalytics.com |

Genetic and Metabolic Engineering Research

Heterologous Expression of Biosynthetic Genes (e.g., Plant P450s in Microbial Hosts)

A significant area of research involves the expression of plant genes responsible for (4-Hydroxyphenyl)acetaldehyde oxime synthesis in microbial hosts. This approach, known as heterologous expression, allows for the detailed characterization of enzyme function and the potential for large-scale production of the compound and its derivatives.

The biosynthesis of this compound from L-tyrosine is primarily catalyzed by cytochrome P450 enzymes of the CYP79 family, with CYP79A1 from Sorghum bicolor being a well-studied example. nih.gov This enzyme converts L-tyrosine into predominantly the (E)-isomer of p-hydroxyphenylacetaldehyde oxime. researchgate.net Subsequent conversion to the (Z)-isomer is catalyzed by another cytochrome P450, CYP71E1, which is a crucial step in the dhurrin (B190987) pathway. researchgate.netnih.gov

Researchers have successfully expressed these plant P450s in microbial systems like Escherichia coli and yeast. These studies have been instrumental in elucidating the catalytic mechanisms and substrate specificities of these enzymes. For instance, expressing CYP79A1 in a microbial host allows for the production and isolation of this compound, which is otherwise transient and does not accumulate in plants. researchgate.netnih.gov This has facilitated detailed biochemical analyses and the production of authentic reference standards for further research. nih.govacs.org

A notable achievement in this area is the demonstration of transferring the entire P450-catalyzed dhurrin pathway into chloroplasts, utilizing direct ferredoxin-mediated electron transfer from photosystem I to power the P450 enzymes. acs.org This highlights the potential for engineering photosynthetic organisms for the production of this compound and its downstream products.

Table 1: Key Enzymes in this compound Biosynthesis and Their Heterologous Expression

| Enzyme | Gene | Organism of Origin | Function in Pathway | Microbial Host for Expression |

| Tyrosine N-hydroxylase | CYP79A1 | Sorghum bicolor | Converts L-tyrosine to (E)-4-hydroxyphenylacetaldehyde oxime | Escherichia coli, Yeast |

| Oxime-metabolizing enzyme | CYP71E1 | Sorghum bicolor | Converts (E)- to (Z)-4-hydroxyphenylacetaldehyde oxime and further to p-hydroxymandelonitrile | Escherichia coli, Yeast |

Metabolic Flux Analysis and Redistribution Strategies for Compound Production

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network. While specific MFA studies focusing solely on maximizing this compound are not extensively detailed in the provided context, the principles of MFA are central to optimizing the production of this compound and its derivatives.

In the context of dhurrin biosynthesis, MFA would be applied to understand the distribution of carbon from precursor molecules like L-tyrosine into the dhurrin pathway versus competing metabolic routes. By identifying metabolic bottlenecks or points of flux divergence, researchers can devise strategies to redirect metabolic flux towards the desired product.

For example, to increase the production of this compound, one could engineer the host organism to:

Overexpress key biosynthetic enzymes: Increasing the levels of CYP79A1 would enhance the conversion of L-tyrosine to the oxime.

Downregulate competing pathways: Reducing the expression of enzymes that divert L-tyrosine to other metabolic fates would increase its availability for oxime synthesis.

Optimize cofactor availability: Ensuring an adequate supply of NADPH, required for P450 enzyme activity, is crucial for efficient production.

Synthetic Biology Approaches for Pathway Reconstruction and Optimization

Synthetic biology offers a systematic and engineering-driven approach to reconstruct and optimize biosynthetic pathways for the production of desired compounds like this compound. This involves the design and assembly of genetic circuits, the use of standardized biological parts, and the implementation of iterative design-build-test-learn cycles. nih.gov

A key strategy in synthetic biology is the reconstruction of entire metabolic pathways in a heterologous host. The dhurrin pathway from sorghum has served as a model system for such endeavors. acs.org By introducing the genes for CYP79A1 and CYP71E1 into a microbial chassis, researchers can establish a production platform for this compound and its downstream product, p-hydroxymandelonitrile. researchgate.netnih.gov

Optimization of these reconstructed pathways often involves:

Enzyme engineering: Modifying the catalytic properties of enzymes like CYP79A1 to improve their efficiency or alter their substrate specificity.

Scaffolding: Co-localizing enzymes of a pathway to increase local substrate concentrations and minimize the diffusion of intermediates, thereby enhancing pathway flux.

Sensor-regulator systems: Developing biosensors that can detect the concentration of this compound or a related metabolite and dynamically regulate the expression of pathway genes to optimize production and minimize metabolic burden on the host.

Furthermore, cell-free synthetic biochemistry provides an alternative to in vivo production. nih.gov In this approach, the biosynthetic enzymes are purified and combined in a reaction vessel, allowing for precise control over reaction conditions and eliminating the complexities of cellular metabolism. nih.gov This can be particularly advantageous for producing compounds that may be toxic to living cells.

CRISPR/Cas Systems and Other Genomic Engineering Tools for Pathway Modulation

The advent of powerful genome editing tools, particularly CRISPR/Cas systems, has revolutionized the ability to precisely modify the genomes of both plants and microbial hosts for metabolic engineering purposes. osti.gov

In the context of this compound and its metabolic network in sorghum, CRISPR/Cas9 has been utilized to modulate the expression of genes involved in related pathways. For example, CRISPR/Cas9 has been employed to create mutations in genes involved in the biosynthesis of strigolactones, another class of plant hormones, thereby altering the plant's metabolic profile. researchgate.net

While direct editing of the dhurrin pathway genes (CYP79A1, CYP71E1, and UGT85B1) to specifically accumulate this compound is a clear potential application, much of the current research has focused on disrupting the pathway to create dhurrin-free sorghum varieties for improved forage quality. google.com This is often achieved by inducing mutations in the biosynthetic genes, thereby blocking the production of dhurrin and its precursors. google.com

The same CRISPR/Cas technology can be applied in microbial hosts to:

Integrate biosynthetic genes: Stably inserting the genes for this compound production into the microbial genome for robust and inheritable expression.

Knock out competing pathways: Precisely deleting genes that encode enzymes for competing metabolic pathways to redirect precursors towards the desired product.

Fine-tune gene expression: Using CRISPR interference (CRISPRi) or CRISPR activation (CRISPRa) to repress or activate the transcription of specific genes, allowing for precise control over metabolic flux.

These genomic engineering tools provide an unprecedented level of control for modulating metabolic pathways and are essential for the rational design and optimization of strains for the production of this compound and other valuable plant-derived compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying (4-Hydroxyphenyl)acetaldehyde oxime in complex matrices?

- Methodological Answer : Derivatization with agents like pentafluorobenzylhydroxylamine (PFBHA) followed by solid-phase microextraction (SPME) and gas chromatography with flame ionization detection (GC-FID) is effective. Optimal conditions include a 30 m capillary column (0.25 mm inner diameter), injector temperature at 260°C, and detector temperature at 250°C. Two distinct oxime derivative peaks are typically observed, requiring careful peak integration .

Q. How should this compound be handled to minimize workplace exposure risks?

- Methodological Answer : Use local exhaust ventilation and store in tightly sealed containers away from oxidizers (e.g., chlorates, nitrates) and strong acids. Ground metal containers during transfer to prevent static ignition. Personal protective equipment (PPE) and post-exposure decontamination protocols (e.g., immediate washing) are critical due to dermal absorption risks .

Q. What synthetic routes are available for preparing this compound derivatives?

- Methodological Answer : Mechanochemical synthesis under solvent-free conditions offers a green alternative. For example, copper complexes of tris(pyrazolyl)acetaldehyde oxime derivatives are synthesized via ball-milling, achieving yields up to 63% with elemental analysis (C, H, N) confirming purity .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. Compare computational results (e.g., bond lengths, angles) with experimental X-ray crystallography data to validate structures. For example, deviations ≤0.01 Å in bond lengths confirm reliability .

Q. What strategies address contradictions in oxime derivative formation during acetaldehyde analysis?

- Methodological Answer : Two oxime peaks in chromatograms may arise from syn/anti isomerism or varying reaction conditions. Use tandem mass spectrometry (MS/MS) or nuclear Overhauser effect (NOE) NMR to distinguish isomers. Temperature-controlled derivatization (e.g., 25°C vs. 40°C) can optimize isomer ratios .

Q. How do this compound derivatives function in catalytic systems?

- Methodological Answer : Copper-oxime complexes exhibit catalytic activity in oxidation reactions. For instance, [(E)-2,2,2-tris(pyrazolyl)acetaldehyde oxime]Cu(II) diacetate shows efficiency in THF/water systems, with turnover numbers (TON) quantified via cyclic voltammetry and UV-vis kinetics .

Key Considerations

- Safety : Prioritize fume hoods and explosion-proof equipment due to flammability (DOT UN 2332) .

- Data Validation : Cross-reference experimental (e.g., X-ray) and computational (DFT) data to resolve structural uncertainties .

- Isomer Control : Optimize reaction pH and temperature to favor specific oxime conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.